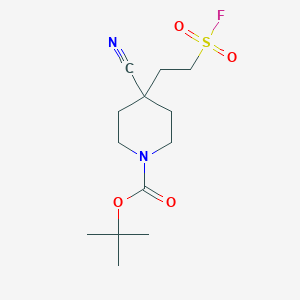

Tert-butyl 4-cyano-4-(2-fluorosulfonylethyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

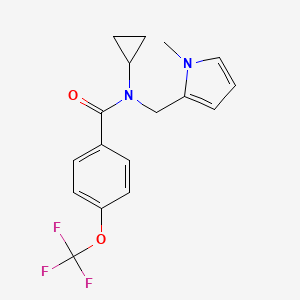

The synthesis of this compound involves the reaction of tert-butyl 4-cyanopiperidine-1-carboxylate with 2-(fluorosulfonyl)ethylamine. The resulting product is the target compound, which exhibits interesting pharmacological properties .

Molecular Structure Analysis

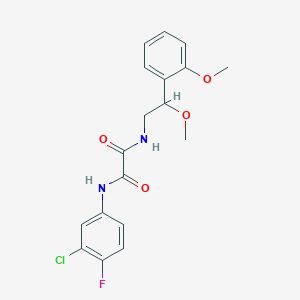

The molecular structure of Tert-butyl 4-cyano-4-(2-fluorosulfonylethyl)piperidine-1-carboxylate consists of a piperidine ring with a tert-butyl group, a cyano group, and a fluorosulfonyl ethyl group attached. The fluorosulfonyl moiety imparts unique reactivity and biological activity .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, amidation reactions, and cyclizations. Its reactivity arises from the cyano group and the fluorosulfonyl functionality. Researchers have explored its use as a building block in the synthesis of diverse molecules .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

- Intermediate for Biologically Active Compounds : This compound serves as a key intermediate in the synthesis of diverse biologically active molecules. For instance, its derivatives have been utilized in the synthesis of compounds like Vandetanib, a medication used for the treatment of certain types of cancer, demonstrating its importance in drug development processes (Min Wang et al., 2015). Similarly, another study describes its use in creating intermediates for crizotinib, a treatment for non-small cell lung cancer, showcasing its versatility in synthesizing treatments for various diseases (D. Kong et al., 2016).

Fluorination and Derivatization Techniques

- Fluorination Agent : It plays a crucial role in fluorination techniques, contributing to the development of fluorinated compounds with enhanced stability, reactivity, and biological activity. A significant example is the synthesis of phenylsulfur trifluorides, including 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, which showcases high thermal stability and resistance to hydrolysis, broadening the scope of fluorination in pharmaceuticals and agrochemicals (T. Umemoto et al., 2010).

Structural and Chemical Research

- X-ray Diffraction and Spectroscopy : This compound and its derivatives have been subjects of extensive structural analysis, including X-ray diffraction and NMR spectroscopy, to understand their molecular configuration, intermolecular interactions, and reactivity patterns. For example, research on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate provided insights into its crystal structure and potential biological activities, emphasizing the compound's application in developing new materials and bioactive molecules (C. Sanjeevarayappa et al., 2015).

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl 4-cyano-4-(2-fluorosulfonylethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21FN2O4S/c1-12(2,3)20-11(17)16-7-4-13(10-15,5-8-16)6-9-21(14,18)19/h4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNADGUAAFKQQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCS(=O)(=O)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2-(3-oxo-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2547532.png)

![6-(Morpholin-4-yl)-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2547537.png)

![8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride](/img/structure/B2547541.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2547543.png)

![1-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547548.png)

![Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2547551.png)